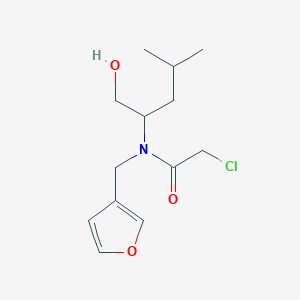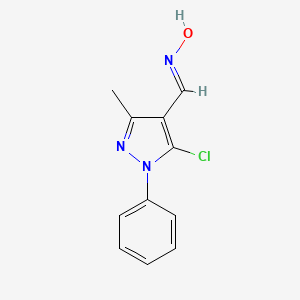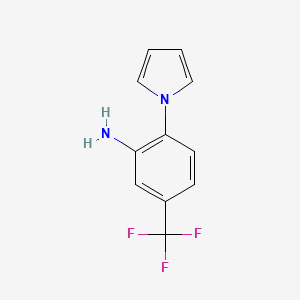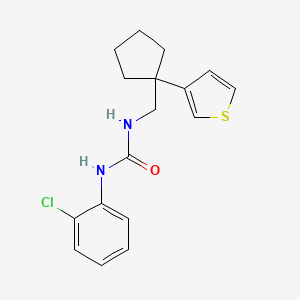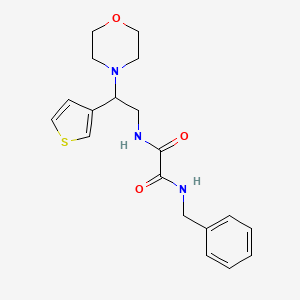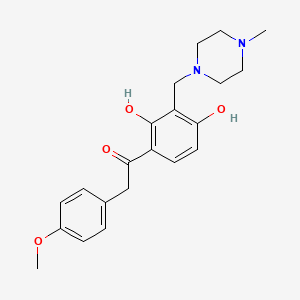![molecular formula C17H18N6O3S B2581934 ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 896678-12-9](/img/structure/B2581934.png)
ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate” is a complex organic compound. It is related to the class of compounds known as triazolopyrimidines . These compounds have been studied for their potential antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core and various functional groups attached .Chemical Reactions Analysis
Reactions involving similar compounds include the addition of acetote across the C7, N6-double bond, giving 7-acetonyl-5-chloro-6,7-dihydro- . Another reaction involves the treatment of 6-benzoyl-6,7-dihydro-3-phenyl-3H-1,2,3-triazolopyrimidine-7-carbonitrile with an acid, resulting in the ring fission of the pyrimidine ring .科学的研究の応用
Synthesis and Heterocyclic Compound Development
Heterocyclic compounds incorporating triazole, pyrimidine, and similar moieties are of significant interest due to their potential biological activities. For example, Fadda et al. (2017) described the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, which were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research highlights the potential of these compounds in agricultural applications, particularly in pest management.
Antimicrobial Activity
Another significant area of application for such compounds is in the development of new antimicrobial agents. Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives and evaluated their antimicrobial activity. Some of these derivatives exhibited pronounced antimicrobial activity, suggesting their potential as templates for developing new antimicrobial drugs (Bhuiyan et al., 2006).
Potential Antiasthma Agents
Moreover, compounds featuring triazolo[1,5-c]pyrimidine structures have been investigated for their potential as antiasthma agents. Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found to be active as mediator release inhibitors, highlighting their potential therapeutic application in asthma management (Medwid et al., 1990).
作用機序
Target of Action
The primary targets of ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate Similar compounds with a triazolo[4,5-d]pyrimidine core have been studied for their inhibitory activity against certain kinases .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to affect various cellular processes, potentially impacting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to have antitumor activities .
将来の方向性
特性
IUPAC Name |
ethyl 2-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-2-26-14(25)8-18-13(24)10-27-17-15-16(19-11-20-17)23(22-21-15)9-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCKLNIJUKBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


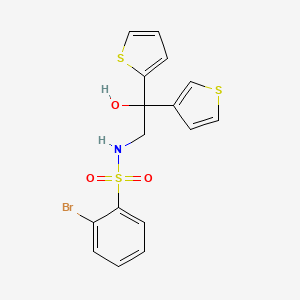
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
